3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride
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Overview
Description
3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products
Oxidation: The major products are typically ketones or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the substituents introduced.
Scientific Research Applications
3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorobenzyl)-piperidine hydrochloride
- 3-(4-Methylbenzyl)-piperidine hydrochloride
- 3-(4-Chloro-2-methyl-benzyl)-piperidine hydrochloride
Uniqueness
3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride is unique due to the presence of both a fluorine and a methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
3-[(4-fluoro-2-methylphenyl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c1-10-7-13(14)5-4-12(10)8-11-3-2-6-15-9-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDYMKYYAORCCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC2CCCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588819 |
Source
|
Record name | 3-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172955-97-3 |
Source
|
Record name | 3-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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